molecular formula C28H28ClN5O3 B14349916 N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide CAS No. 99795-08-1

N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide

Cat. No.: B14349916
CAS No.: 99795-08-1
M. Wt: 518.0 g/mol
InChI Key: QWKGSRFVZGCEKV-UQIIZPHYSA-N
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Description

N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzyloxycarbonyl group, a guanidine moiety, and a beta-naphthylamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide typically involves multiple steps, starting with the protection of the amino group of phenylalanine using a benzyloxycarbonyl (Cbz) group. The guanidine group is then introduced through a reaction with a suitable guanidinating agent. Finally, the beta-naphthylamide group is attached via an amide bond formation reaction. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the guanidine group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to

Properties

CAS No.

99795-08-1

Molecular Formula

C28H28ClN5O3

Molecular Weight

518.0 g/mol

IUPAC Name

benzyl N-[(2S)-3-[4-(diaminomethylideneamino)phenyl]-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C28H27N5O3.ClH/c29-27(30)32-23-13-10-19(11-14-23)16-25(33-28(35)36-18-20-6-2-1-3-7-20)26(34)31-24-15-12-21-8-4-5-9-22(21)17-24;/h1-15,17,25H,16,18H2,(H,31,34)(H,33,35)(H4,29,30,32);1H/t25-;/m0./s1

InChI Key

QWKGSRFVZGCEKV-UQIIZPHYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)N=C(N)N)C(=O)NC3=CC4=CC=CC=C4C=C3.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)N=C(N)N)C(=O)NC3=CC4=CC=CC=C4C=C3.Cl

Origin of Product

United States

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